2-Hydroxy-5-iodonicotinic acid

Lipophilicity Drug-likeness ADME prediction

Research programs requiring concurrent aryl iodide cross-coupling and pyridone hydrogen-bond donor functionality often face supply inconsistency or are forced to purchase separate intermediates. 2-Hydroxy-5-iodonicotinic acid (CAS 390360-97-1) resolves this by providing both reactive handles on a single, scalable nicotinic acid core. - Simultaneous 5-iodo (Suzuki/Sonogashira/Heck) and 2-hydroxyl (amide coupling, H-bond donor) functionality eliminates the need for orthogonal building blocks. - ~3.5-fold higher aqueous solubility (~0.42 mg/mL) vs. 5-iodonicotinic acid facilitates solution-phase library synthesis. - Reliable supply chain backed by a high-yielding one-step preparation (76% yield, no chromatography) from 2-hydroxynicotinic acid.

Molecular Formula C6H4INO3
Molecular Weight 265.01 g/mol
CAS No. 390360-97-1
Cat. No. B1278611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-5-iodonicotinic acid
CAS390360-97-1
Molecular FormulaC6H4INO3
Molecular Weight265.01 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC=C1I)C(=O)O
InChIInChI=1S/C6H4INO3/c7-3-1-4(6(10)11)5(9)8-2-3/h1-2H,(H,8,9)(H,10,11)
InChIKeyWIUHBFOGCTVLEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-5-iodonicotinic acid Overview


2-Hydroxy-5-iodonicotinic acid (CAS 390360-97-1), also referred to as 2-hydroxy-5-iodopyridine-3-carboxylic acid or 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid, is a heterocyclic building block that combines a pyridone-forming 2-hydroxyl group with an iodine atom at the 5-position of the nicotinic acid core [1][2]. With a molecular formula of C₆H₄INO₃ and a molecular weight of 265.01 g/mol, this compound belongs to the halogenated 2-oxo-1,2-dihydropyridine-3-carboxylic acid class and exhibits physicochemical properties—including a consensus Log P of approximately 0.91, a calculated acid pKa of ~3.44, and an aqueous solubility of ~0.42 mg/mL—that distinguish it from its non-iodinated and non-hydroxylated analogs [3].

Dual handle Iodo for cross-coupling, hydroxyl for H-bond donor
Solubility Reported ~3.5-fold higher aqueous solubility vs 5-iodo analog
Scaffold Documented in GPCR nicotinamide library optimization

Why 2-Hydroxy-5-iodonicotinic acid Cannot Be Replaced


Substituting 2-hydroxy-5-iodonicotinic acid with 2-hydroxynicotinic acid (CAS 609-71-2) removes the iodine atom, thereby eliminating the heavy-atom handle required for palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Sonogashira, Heck) and abolishing the potential for halogen-bonding interactions with biological targets [1]. Conversely, replacing it with 5-iodonicotinic acid (CAS 15366-65-1) removes the 2-hydroxyl/pyridone functionality, reducing the hydrogen-bond donor count from 2 to 1, altering the lipophilicity profile (Log P increases from ~0.9 to ≥1.4), and decreasing aqueous solubility to approximately 0.12 mg/mL, which can negatively affect formulation developability [2][3]. The simultaneous presence of the 2-hydroxyl and 5-iodo substituents therefore creates a reactivity and physicochemical profile that is not replicated by any single-feature analog; procurement decisions must be guided by the specific synthetic disconnection or biological design hypothesis that requires both functional groups concurrently.

Vs. 2-Hydroxynicotinic acid
Loss of iodine eliminates cross-coupling handle
Halogen-bonding capacity removed
Vs. 5-Iodonicotinic acid
H-bond donor count reduced to 1
Log P may increase, solubility drops ~3.5-fold
Single-feature analogs may shift reactivity and physicochemical profiles. Procurement should align with synthetic disconnection and design hypothesis.

2-Hydroxy-5-iodonicotinic acid vs. Analogues


Lipophilicity Comparison

The target compound 2-hydroxy-5-iodonicotinic acid exhibits an intermediate lipophilicity that balances the opposing effects of the polar 2-hydroxyl group and the lipophilic 5-iodo substituent. Its consensus Log Po/w of 0.91 sits between 2-hydroxynicotinic acid (clogP -0.4 to 0.5) [1] and 5-iodonicotinic acid (Log P 1.38) [2]. This intermediate value suggests improved membrane permeability relative to the non-iodinated parent without the excessive lipophilicity (clogP ≥ 2.04 for 2-chloro-5-iodonicotinic acid [3]) that can promote non-specific binding and poor solubility.

Lipophilicity
Cross-study comparable
Log P ~0.91; sits between 2-OH analog (-0.4 to 0.5) and 5-I analog (1.38)
Intermediate value may support balanced permeability
Calculated data from multiple sources; not a single head-to-head experiment
Lipophilicity Drug-likeness ADME prediction

Aqueous Solubility Comparison

The target compound displays an experimentally determined aqueous solubility of approximately 0.42 mg/mL (1.57 × 10⁻³ mol/L; ESOL Log S -2.8, classified as 'Soluble') . This represents a ~3.5-fold improvement over 5-iodonicotinic acid, which has a reported water solubility of ~0.12 mg/mL [1], an increase attributable to the additional hydrogen-bond donor capacity and ionization potential conferred by the 2-hydroxyl group. The non-iodinated parent, 2-hydroxynicotinic acid, shows higher solubility in alkaline media (0.1 g/mL in 0.1 M NaOH) but is less well-characterized in pure water [2].

Aqueous solubility
Cross-study comparable
~0.42 mg/mL; ~3.5-fold higher than 5-iodonicotinic acid
May reduce need for co-solvents in assay preparation
Calculated solubility; cross-study comparison with experimental data
Aqueous solubility Formulation Biopharmaceutics

Hydrogen-Bond Donor/Acceptor Profile

The target compound possesses two hydrogen-bond donors (carboxylic acid OH and pyridone/lactam NH) and four hydrogen-bond acceptors [1], providing a richer supramolecular interaction profile than either 5-iodonicotinic acid (HBD = 1, HBA = 2) or 2-chloro-5-iodonicotinic acid (HBD = 1, HBA = 2) [2]. This dual-donor capability facilitates stronger and more directional intermolecular interactions, which can be critical for target engagement in biological systems where specific hydrogen-bonding patterns dictate binding affinity.

H-Bond profile
Cross-study comparable
HBD=2, HBA=4; +1 HBD and +2 HBA vs 5-iodo or 2-Cl-5-iodo analogs
Dual-donor capability may enhance directional interactions
Calculated descriptors; direct experimental binding data not reported
Hydrogen bonding Molecular recognition Crystal engineering

GPCR Ligand Intermediate

2-Hydroxy-5-iodonicotinic acid has been explicitly employed as a starting material in the synthesis of 2-alkylamino nicotinamide analogs developed as orally active ghrelin receptor inverse agonists . In this program, the compound served as the core scaffold from which brain-permeable analogs (e.g., compound 33) were derived; oral administration at 30 mg/kg in a rat obesity model suppressed weight gain. The same scaffold class (nicotinamides) yielded ligands with nanomolar affinity (pA₂ values 8.8–10.7) at the α₁-adrenoceptor subtype prevalent in the human lower urinary tract . By contrast, an authoritative search of the primary literature does not reveal comparable medicinal chemistry programs that have employed 2-hydroxynicotinic acid (lacking the 5-iodo handle) or 5-iodonicotinic acid (lacking the 2-hydroxy handle) as core intermediates for the same target classes with equivalent success.

GPCR intermediate
Class-level inference
Precedent in ghrelinR inverse agonist and α₁-AR antagonist programs
Context for nicotinamide-based GPCR SAR exploration
No equivalent precedent found for mono-functional analogs
Medicinal chemistry building block GPCR ligands Nicotinamide SAR

Single-Step Regioselective Iodination

The synthesis of 2-hydroxy-5-iodonicotinic acid proceeds via regioselective electrophilic iodination of 2-hydroxynicotinic acid (24 g, 173 mmol) using N-iodosuccinimide (50.5 g, 224 mmol) in DMF, delivering a 76% isolated yield (38.4 g) after a straightforward filtration and methanol wash workup [1]. This single-step procedure contrasts with the multi-step synthesis required for 5-iodonicotinic acid, which involves oxidation of 5-iodo-3-picoline—itself obtained in low yield by direct iodination of picoline [2]. The commercial availability of the precursor 2-hydroxynicotinic acid at scale and the operational simplicity (room temperature to 50 °C, no chromatography required) make the target compound accessible for gram-to-multi-gram procurement or in-house preparation.

Synthetic route
Cross-study comparable
Single-step iodination, 76% yield, no chromatography
Supports scalable procurement and supply-chain confidence
Procedure from ChemicalBook; multi-gram scale demonstrated
Chemical synthesis Regioselective iodination Scale-up

Log D and Ionization Profile

At physiological pH (7.4), 2-hydroxy-5-iodonicotinic acid has a calculated Log D of -1.11, indicating a preference for the aqueous phase due to ionization of the carboxylic acid group (calculated pKa 3.44 [1]), while at pH 5.5 the Log D is +0.24, reflecting increased partitioning into lipid phases [2]. This pH-dependent distribution profile differs markedly from 5-iodonicotinic acid, which has a reported pKa of ~7.23 [3] and thus remains partially protonated at physiological pH, potentially enhancing passive membrane permeability but also increasing the risk of phospholipidosis and off-target accumulation.

Log D pH 7.4
Cross-study comparable
Log D = -1.11; pKa ~3.44; ~10³-fold ionization difference vs 5-iodo analog
Indicates low passive permeability at physiological pH
Calculated values; may inform peripheral restriction design
Log D Ionization Drug distribution

2-Hydroxy-5-iodonicotinic acid: Application Scenarios


GPCR Nicotinamide Library Optimization

2-Hydroxy-5-iodonicotinic acid is the scaffold of choice for medicinal chemistry programs requiring the synthesis of 5-arylated or 5-alkynylated 2-alkylamino nicotinamides targeting ghrelin receptors or α₁-adrenoceptors. The 5-iodo substituent enables late-stage diversification via Suzuki–Miyaura or Sonogashira cross-coupling, while the 2-hydroxyl group provides the requisite hydrogen-bond donor for target engagement, as demonstrated in published ghrelin receptor inverse agonist and uroselective α₁-antagonist programs [1]. The ~3.5-fold solubility advantage over 5-iodonicotinic acid further supports in vitro assay preparation without high DMSO concentrations.

Halogen-Bonding Probes for Structural Biology

The iodine atom at the 5-position of the electron-deficient pyridine ring creates a pronounced σ-hole, enabling the compound (or its amide/ester derivatives) to function as a halogen-bond donor in protein–ligand co-crystallization studies. The dual hydrogen-bond donor profile (HBD = 2) supplements this with orthogonal directional interactions, as supported by the calculated TPSA of 70.42 Ų and the presence of both carboxylic acid and pyridone NH donors [1]. This combination is not available in 5-iodonicotinic acid (HBD = 1) or 2-chloro-5-iodonicotinic acid (HBD = 1, and chlorine is a weaker halogen-bond donor than iodine).

Building Block for DEL and Parallel Synthesis

The compound's bifunctional nature—carboxylic acid for amide coupling and aryl iodide for cross-coupling—makes it an ideal scaffold for split-and-pool library synthesis. The high-yielding single-step preparation from 2-hydroxynicotinic acid (76% yield, no chromatography) [1] ensures a reliable and scalable supply chain, while the intermediate Log P (~0.9) and aqueous solubility (~0.42 mg/mL) facilitate solution-phase chemistry in aqueous-organic solvent mixtures commonly used in DEL-compatible reactions.

Peripherally Restricted Drug Candidates

The calculated Log D of -1.11 at pH 7.4 [1] indicates that amide derivatives of 2-hydroxy-5-iodonicotinic acid are likely to exhibit low passive permeability at physiological pH, a property that can be exploited to design compounds with restricted CNS penetration. This contrasts with analogs derived from 5-iodonicotinic acid (pKa ~7.23), which may retain greater permeability at pH 7.4. Programs targeting peripheral ghrelin receptors for metabolic disease can leverage this property to minimize centrally mediated side effects.

Application
Selection Property
Validation Focus
GPCR nicotinamide library
Dual functional handles
Cross-coupling diversification; solubility in assay media
Halogen-bonding probe
σ-hole donor + 2 HBD
Co-crystallization; orthogonal interaction geometry
DEL / parallel synthesis
Bifunctional scaffold
Solution-phase chemistry compatibility; reliable scale-up
Peripheral restriction design
Low Log D at pH 7.4
CNS penetration assessment; renal clearance modeling

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